molecular formula C11H17N3O3S B1170801 N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide

N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide

Cat. No.: B1170801
M. Wt: 271.335
InChI Key: YIHLCNGQVXMQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with an amino group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide typically involves the reaction of 5-amino-2-(morpholin-4-yl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: The original amino compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
  • N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the morpholine ring and the sulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.335

IUPAC Name

N-(5-amino-2-morpholin-4-ylphenyl)methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-18(15,16)13-10-8-9(12)2-3-11(10)14-4-6-17-7-5-14/h2-3,8,13H,4-7,12H2,1H3

InChI Key

YIHLCNGQVXMQFR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)N)N2CCOCC2

Origin of Product

United States

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